molecular formula C7H11NO B1374433 3-Methyloxane-4-carbonitrile CAS No. 1696482-95-7

3-Methyloxane-4-carbonitrile

Cat. No. B1374433
M. Wt: 125.17 g/mol
InChI Key: KNGCBCDISSWKHZ-UHFFFAOYSA-N
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Description

3-Methyloxane-4-carbonitrile is a chemical compound used for medicinal purposes . It has a molecular formula of C7H11NO and a molecular weight of 125.17 g/mol .

Scientific Research Applications

Synthesis of Chromenes

  • Summary of Application : The compound is used in the synthesis of chromenes, a class of oxygenated heterocyclic compounds. This is done in the presence of nano-cellulose/Ti(IV)/Fe3O4 as natural-based magnetic nano-catalysts under solvent-free conditions .
  • Methods of Application : Various methods such as XRD, SEM, FT-IR, BET, EDX, TEM, TGA, and VSM were used to characterize the catalysts. The reaction of malononitrile, aldehyde, and dimedone, 4-hydroxycoumarine, or 2-naphthole at 70 °C under solvent-free conditions was used for the synthesis .
  • Results or Outcomes : The spectroscopic methods used to determine the structure of the products include 13 C NMR, 1 H NMR, and FT-IR .

Synthesis of β-enaminonitrile

  • Summary of Application : The compound 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile was synthesized via a reaction of 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile in ethanolic piperidine solution under microwave irradiation .
  • Methods of Application : The newly synthesized β-enaminonitrile was characterized by FT-IR, 1 H NMR, 13 C NMR, mass spectroscopy, elemental analysis, and X-ray diffraction data .
  • Results or Outcomes : The tested molecule revealed promising cytotoxic activities against three cancer cell lines .

Corrosion Inhibitors

  • Summary of Application : Derivatives of quinolone-3-carbonitrile were tested for their anti-corrosive properties for mild steel in a 1.0 M HCl medium .
  • Methods of Application : The inhibition efficiencies were investigated using electrochemical techniques at different inhibitor’s concentrations and temperatures . The correlation between their molecular reactivity and inhibition efficiency was investigated by two methods (HF and DFT/B3LYP) with two basis sets (6-31+G(d) and 6-311++G(d,p)) in the gas phase and aqueous solution .
  • Results or Outcomes : This study revealed that NPQC and FQC are good inhibitors, and the inhibition efficiency order was NPQC > FQC .

Medicinal Compounds

  • Summary of Application : Heterocyclic compounds, such as those containing a carbonitrile group, are present in more than 85% of all physiologically active chemical compounds .
  • Methods of Application : These compounds are synthesized through various chemical reactions and then tested for their physiological activity .
  • Results or Outcomes : Many of these compounds have been found to have significant medicinal properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects .

Pyrazole Synthesis

  • Summary of Application : Pyrazole and its derivatives are synthesized through a multicomponent reaction using SPVA as a heterogeneous acid catalyst . Pyrazole derivatives are known to exhibit antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and anti-inflammatory activities . Additionally, some pyrazole derivatives show potential anticancer and antibacterial activities .
  • Methods of Application : The synthesis protocol of SPVA catalyst includes functionalization . The SPVA catalyst was then tested for its activity toward a multicomponent reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine .
  • Results or Outcomes : The SPVA catalyst with sufficient acidic sites displayed appreciable catalytic performance yielding 89% of the desired pyrazole product under ambient reaction conditions .

Anti-Corrosive Properties

  • Summary of Application : Two new derivatives of quinolone-3-carbonitrile were tested for their anti-corrosive properties for mild steel in a 1.0 M HCl medium .
  • Methods of Application : The inhibition efficiencies were investigated using electrochemical techniques at different inhibitor’s concentrations and temperatures .
  • Results or Outcomes : This study revealed that NPQC and FQC are good inhibitors, and the inhibition efficiency order was NPQC > FQC .

properties

IUPAC Name

3-methyloxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6-5-9-3-2-7(6)4-8/h6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGCBCDISSWKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyloxane-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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